6,6'-(2-(2,4-Dihydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)
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Overview
Description
6,6’-(2-(2,4-Dihydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one) is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, amino, and imidazo-triazole rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(2-(2,4-Dihydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one) typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[2,1-c][1,2,4]triazole core, followed by the introduction of the 2,4-dihydroxyphenyl group and the oxoethane linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization, chromatography, and distillation are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6,6’-(2-(2,4-Dihydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The oxo group can be reduced to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the oxo group may produce diols.
Scientific Research Applications
6,6’-(2-(2,4-Dihydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6,6’-(2-(2,4-Dihydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,6’-(2-(2,4-Dihydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)
- 2,2’-(3-Amino-5H-imidazo[2,1-c][1,2,4]triazole-6-yl-5-ylidene)bis(1-(3-nitrophenyl)ethanone)
- 3,3’-(Butane-1,4-diyl)bis(6-(2-oxo-2-p-tolylethyl)-5H-imidazo[2,1-c][1,2,4]triazol-5-one)
Uniqueness
The uniqueness of 6,6’-(2-(2,4-Dihydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one) lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H10N10O5 |
---|---|
Molecular Weight |
422.31 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2,2-bis(5-hydroxy-3-iminoimidazo[2,1-c][1,2,4]triazol-6-yl)ethanone |
InChI |
InChI=1S/C16H10N10O5/c17-13-21-23-15-19-8(11(30)25(13)15)7(10(29)5-2-1-4(27)3-6(5)28)9-12(31)26-14(18)22-24-16(26)20-9/h1-3,7,17-18,27-28,30-31H |
InChI Key |
UMEOGKYPAVOGCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)C(C2=C(N3C(=N)N=NC3=N2)O)C4=C(N5C(=N)N=NC5=N4)O |
Origin of Product |
United States |
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